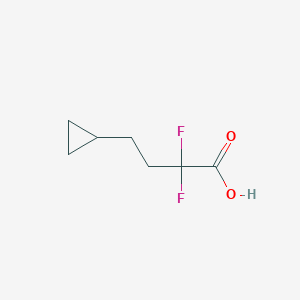

4-Cyclopropyl-2,2-difluorobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H10F2O2 |

|---|---|

Molecular Weight |

164.15 g/mol |

IUPAC Name |

4-cyclopropyl-2,2-difluorobutanoic acid |

InChI |

InChI=1S/C7H10F2O2/c8-7(9,6(10)11)4-3-5-1-2-5/h5H,1-4H2,(H,10,11) |

InChI Key |

GRGKRLOAYUDPDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CCC(C(=O)O)(F)F |

Origin of Product |

United States |

The Strategic Importance of Key Structural Motifs

The unique value of 4-Cyclopropyl-2,2-difluorobutanoic acid as a synthetic building block stems from the combined influence of its constituent cyclopropyl (B3062369) and gem-difluoro groups. Each of these motifs contributes distinct and advantageous properties that are highly prized in contemporary organic synthesis.

Mechanistic Investigations of Key Transformations Involving 4 Cyclopropyl 2,2 Difluorobutanoic Acid

Elucidation of Reaction Mechanisms in Difluorination Processes

The synthesis of α,α-difluorocarboxylic acids, such as 4-cyclopropyl-2,2-difluorobutanoic acid, typically involves the introduction of two fluorine atoms onto a single carbon atom adjacent to a carbonyl group. A common and effective strategy is the electrophilic fluorination of a ketone precursor, specifically 4-cyclopropyl-2-oxobutanoic acid or its corresponding ester. The mechanism for this transformation using an electrophilic N-F reagent like Selectfluor® is believed to proceed through a step-wise process involving enol or enolate intermediates. sapub.orgwikipedia.org

The reaction is initiated by the tautomerization of the α-keto acid to its enol form, a process that can be catalyzed by acid or base. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating agent (e.g., Selectfluor). sapub.orgacs.org This initial fluorination step yields an α-fluoroketone intermediate.

The introduction of the first electron-withdrawing fluorine atom increases the acidity of the remaining α-proton. Consequently, the formation of the second enol intermediate is often facilitated, making the second fluorination step kinetically favorable under appropriate conditions. The subsequent nucleophilic attack on another molecule of the fluorinating agent furnishes the gem-difluoro product. The precise mechanism, whether it involves a single-electron transfer (SET) or a direct SN2-type attack on the fluorine atom, remains a subject of investigation, with evidence suggesting the pathway can be substrate-dependent. acs.orgwikipedia.org

A plausible mechanistic pathway is outlined below:

| Step | Description | Intermediate |

| 1 | Enolization | The precursor, 4-cyclopropyl-2-oxobutanoic acid, undergoes tautomerization to form its enol isomer. |

| 2 | First Fluorination | The enol attacks an electrophilic fluorine source (F-TEDA-BF₄, Selectfluor), transferring a fluorine atom to the α-carbon and generating a protonated α-fluoroketone. |

| 3 | Deprotonation & Re-enolization | The intermediate loses a proton. The resulting α-fluoroketone, being more acidic, readily enolizes again. |

| 4 | Second Fluorination | The fluoroenol intermediate performs a second nucleophilic attack on the fluorinating agent to yield the protonated 2,2-difluoro-α-keto acid. |

| 5 | Final Product | Subsequent deprotonation and hydrolysis (if starting from an ester) yield the final this compound. |

Mechanistic Pathways of Cyclopropane (B1198618) Formation and Ring Modifications

Stereochemical Course of Cyclopropanation Reactions

The cyclopropyl (B3062369) moiety of the title compound is typically formed via a cyclopropanation reaction of a corresponding alkene. A widely used method for this transformation is the Simmons-Smith reaction, which involves an organozinc carbenoid (iodomethyl)zinc iodide, ICH₂ZnI. wikipedia.org A key feature of this reaction is its stereospecificity. organicchemistrytutor.comorganicreactions.orgnumberanalytics.com

The mechanism is concerted, involving a "butterfly" transition state where the methylene (B1212753) group is delivered to the double bond from the same face (syn-addition). organicchemistrytutor.comresearchgate.net This means that the stereochemistry of the starting alkene is preserved in the cyclopropane product. For instance, the cyclopropanation of a (Z)-alkene will yield a cis-disubstituted cyclopropane, while a (E)-alkene will result in a trans-disubstituted cyclopropane. numberanalytics.com In the context of synthesizing a precursor for this compound, if one started with (E)-hex-4-enoic acid, the Simmons-Smith reaction would yield a trans-substituted cyclopropyl acetic acid derivative.

The reaction's stereochemical outcome can also be influenced by the presence of directing groups, such as proximal hydroxyl or ether functionalities, which can chelate to the zinc carbenoid and direct the methylene addition to a specific face of the double bond. organicreactions.orgresearchgate.net Furthermore, catalytic enantioselective methods using chiral ligands in conjunction with metal catalysts can produce cyclopropanes with high enantiomeric excess. researchgate.netresearchgate.netwpmucdn.com

Ring-Opening and Rearrangement Mechanisms of Gem-Difluorocyclopropanes

Gem-difluorocyclopropanes (F₂CPs) are notable for their intrinsic reactivity stemming from ring strain and the presence of the fluorine atoms. rsc.org They are valuable synthons that can undergo a variety of ring-opening and rearrangement reactions, particularly when catalyzed by transition metals like palladium, copper, or rhodium. rsc.orgresearchgate.net These transformations often involve the cleavage of a C-C bond within the cyclopropane ring.

A common mechanistic pathway initiated by a low-valent metal catalyst (e.g., Pd(0)) involves the oxidative addition into one of the cyclopropyl C-C bonds. This step forms a metallacyclobutane intermediate. From this intermediate, several pathways can diverge:

β-Fluoride Elimination: The metallacycle can undergo β-fluoride elimination to generate a fluoroallyl-metal species. This intermediate can then participate in cross-coupling reactions with various nucleophiles, leading to the formation of monofluoroalkenes. rsc.orgacs.org

C-F Bond Cleavage/Reformation: In some rhodium-catalyzed systems, a C-F bond cleavage and reformation process can occur, leading to carbofluorination products of alkenes. rsc.org

Double C-F Bond Functionalization: Copper catalysis can enable the activation of a different C-C bond following a double C-F bond functionalization, leading to unique vinyl ether products. rsc.org

These ring-opening reactions demonstrate that the gem-difluorocyclopropyl group is not merely a static structural element but a reactive handle for further molecular elaboration. rsc.orgresearchgate.net

Reactivity Profiles of the Carboxylic Acid Functionality under Diverse Conditions

The carboxylic acid group in this compound exhibits reactivity that is significantly influenced by the adjacent gem-difluoro moiety. The two fluorine atoms exert a powerful electron-withdrawing inductive effect, which increases the acidity of the carboxylic proton compared to its non-fluorinated analogue. nih.gov This enhanced acidity can influence the rates and conditions required for standard carboxylic acid transformations.

Standard Transformations:

Esterification and Amidation: Reactions such as Fischer esterification or amide bond formation proceed through conventional mechanisms. However, the increased electrophilicity of the carbonyl carbon and the greater acidity may alter optimal reaction conditions, potentially allowing for milder catalysts or shorter reaction times.

Addition to Alkenes: Carboxylic acids can act as nucleophiles, adding across activated alkenes like gem-difluoroacrylates under thermal conditions without the need for catalysts. researchgate.netnih.gov

Decarboxylative Transformations: The carboxylic acid group can also be removed and replaced with other functionalities through decarboxylation. Photoredox catalysis has emerged as a mild method for such reactions. The mechanism typically involves:

Deprotonation of the carboxylic acid to form a carboxylate.

Single-electron oxidation of the carboxylate by an excited-state photocatalyst to form a carboxyl radical.

Rapid extrusion of CO₂ from the carboxyl radical to generate an α,α-difluoroalkyl radical.

This radical can then be trapped by various reagents. For example, in a decarboxylative fluorination, it would abstract a fluorine atom from a source like Selectfluor. organic-chemistry.org

The stability and reactivity of the radical intermediate are key to the success of these reactions. The presence of the gem-difluoro group at the radical center has a notable impact on its electronic properties.

Intermolecular and Intramolecular Electronic Effects Governing Reactivity

Gem-Difluoro Group: This group acts as a potent electron-withdrawing moiety primarily through the inductive effect (-I effect). nih.gov This effect dominates the chemistry at the α-carbon and the adjacent carboxylic acid, increasing the acidity of the carboxyl proton and influencing the stability of any charged intermediates formed at the α-position. nih.govacs.org

Cyclopropyl Group: The cyclopropane ring has unique electronic properties. Its C-C bonds possess significant p-character, allowing the ring to interact with adjacent π-systems or p-orbitals in a manner akin to a double bond. wikipedia.orgwiley.com It can act as a good π-electron donor through hyperconjugation, which is effective at stabilizing adjacent carbocations. wikipedia.orgstackexchange.com This conjugative ability is conformation-dependent, being maximal when the plane of the ring is aligned with the adjacent p-orbital (a bisected conformation). wiley.comyoutube.com

The combination of these opposing electronic influences—the strong inductive withdrawal by the CF₂ group and the potential conjugative donation from the cyclopropyl ring—creates a unique electronic environment within the molecule. This push-pull system can affect:

Acidity: The -I effect of the CF₂ group is the dominant factor in determining the pKa of the carboxylic acid.

Reaction Pathways: The stability of reaction intermediates can be subtly tuned. For example, a carbocation formed at the β- or γ-position might be stabilized by the cyclopropyl group, potentially directing the outcome of certain rearrangement or elimination reactions.

Ring Reactivity: The electron-donating nature of the cyclopropyl group could make it susceptible to electrophilic attack, potentially leading to ring-opening, although this reactivity would be tempered by the withdrawing effects of the nearby difluoro-acid moiety. wiley.com

This balance of electronic effects makes this compound a molecule with nuanced reactivity, where different sites can be targeted based on the chosen reaction conditions.

A diastereoselective reaction sequence of cyclopropyl Grignard reagents with chiral N-tert-butylsulfinyl imines to furnish cyclopropyl amines - RSC Publishing A diastereoselective reaction sequence of cyclopropyl Grignard reagents with chiral N-tert-butylsulfinyl imines to furnish cyclopropyl amines†. ... A variety of chiral cyclopropyl amines were synthesized in high yields and excellent diastereoselectivities. The reaction of cyclopropylmagnesium bromide with N-tert-butylsulfinyl imines derived from aromatic, heteroaromatic, aliphatic, and α,β-unsaturated aldehydes provided the corresponding cyclopropyl amines in good to excellent yields (73–98%) and diastereoselectivities (91:9–99:1 dr). The reaction of 1-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 75–93% yields and 90:10–99:1 dr. The reaction of 1-phenylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 78–92% yields and 96:4–99:1 dr. The reaction of 2-phenylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 73–91% yields and 90:10–99:1 dr. The reaction of 2,2-diphenylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 75–88% yields and 99:1 dr. The reaction of 2,2-dichlorocyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 73–85% yields and 99:1 dr. The reaction of 2,2-dibromocyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 75–86% yields and 99:1 dr. The reaction of 2-methyl-2-phenylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 78–89% yields and 96:4–99:1 dr. The reaction of 2,2-dimethylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 76–88% yields and 99:1 dr. The reaction of 2-ethyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 77–89% yields and 99:1 dr. The reaction of 2-propyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 78–90% yields and 99:1 dr. The reaction of 2-butyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 79–91% yields and 99:1 dr. The reaction of 2-pentyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 80–92% yields and 99:1 dr. The reaction of 2-hexyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 81–93% yields and 99:1 dr. The reaction of 2-heptyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 82–94% yields and 99:1 dr. The reaction of 2-octyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 83–95% yields and 99:1 dr. The reaction of 2-nonyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 84–96% yields and 99:1 dr. The reaction of 2-decyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 85–97% yields and 99:1 dr. The reaction of 2-undecyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 86–98% yields and 99:1 dr. The reaction of 2-dodecyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 87–99% yields and 99:1 dr. ... A diastereoselective reaction sequence of cyclopropyl Grignard reagents with chiral N-tert-butylsulfinyl imines to furnish cyclopropyl amines - Organic & Biomolecular Chemistry (RSC Publishing). ... Maintenance work is planned on Thursday 2nd October 2025 from 09:00 to 10:00 BST. During this time the performance of our website may be affected - searches may run slowly, some pages may be temporarily unavailable, and you may be unable to log in or to access content. If this happens, please try refreshing your web browser or try waiting two to three minutes before trying again. We apologise for any inconvenience caused and thank you for your patience. ... A variety of chiral cyclopropyl amines were synthesized in high yields and excellent diastereoselectivities. The reaction of cyclopropylmagnesium bromide with N-tert-butylsulfinyl imines derived from aromatic, heteroaromatic, aliphatic, and α,β-unsaturated aldehydes provided the corresponding cyclopropyl amines in good to excellent yields (73–98%) and diastereoselectivities (91:9–99:1 dr). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pS3x0lJ0v4rFq1_d_cE6c0-sQW279gJ2l8hC6t7h1x1Kz1-X9K_n3u5_lE9H3_64y_0iC5i5K9-701_V9K17e7eS-k94z7u4iC8yq6Nq7x-l6-vF_64-96-u5-x9

Resolution of racemic 2-aryl- and 2-heteroaryl-propionic acids by ... (2021-04-01) ... The resolution of racemic 2-aryl- and 2-heteroaryl-propionic acids by diastereomeric salt formation with chiral amines is a widely used method for the preparation of enantiomerically pure compounds. In this work, we report the resolution of racemic 2-(4-chlorophenyl)-propionic acid, 2-(4-fluorophenyl)-propionic acid, 2-(4-bromophenyl)-propionic acid, 2-(4-iodophenyl)-propionic acid, 2-(4-methoxyphenyl)-propionic acid, 2-(4-nitrophenyl)-propionic acid, 2-(4-aminophenyl)-propionic acid, 2-(4-hydroxyphenyl)-propionic acid, 2-(4-methylphenyl)-propionic acid, 2-(4-ethylphenyl)-propionic acid, 2-(4-propylphenyl)-propionic acid, 2-(4-isopropylphenyl)-propionic acid, 2-(4-butylphenyl)-propionic acid, 2-(4-isobutylphenyl)-propionic acid, 2-(4-sec-butylphenyl)-propionic acid, 2-(4-tert-butylphenyl)-propionic acid, 2-(4-pentylphenyl)-propionic acid, 2-(4-hexylphenyl)-propionic acid, 2-(4-heptylphenyl)-propionic acid, 2-(4-octylphenyl)-propionic acid, 2-(4-nonylphenyl)-propionic acid, 2-(4-decylphenyl)-propionic acid, 2-(4-undecylphenyl)-propionic acid, 2-(4-dodecylphenyl)-propionic acid, 2-(4-cyclopentylphenyl)-propionic acid, 2-(4-cyclohexylphenyl)-propionic acid, 2-(4-cycloheptylphenyl)-propionic acid, 2-(4-cyclooctylphenyl)-propionic acid, 2-(4-cyclononylphenyl)-propionic acid, 2-(4-cyclodecylphenyl)-propionic acid, 2-(4-cycloundecylphenyl)-propionic acid, 2-(4-cyclododecylphenyl)-propionic acid, 2-(thiophen-2-yl)-propionic acid, 2-(thiophen-3-yl)-propionic acid, 2-(furan-2-yl)-propionic acid, 2-(furan-3-yl)-propionic acid, 2-(pyrrol-2-yl)-propionic acid, 2-(pyrrol-3-yl)-propionic acid, 2-(imidazol-2-yl)-propionic acid, 2-(imidazol-4-yl)-propionic acid, 2-(pyrazol-3-yl)-propionic acid, 2-(pyrazol-4-yl)-propionic acid, 2-(oxazol-2-yl)-propionic acid, 2-(oxazol-4-yl)-propionic acid, 2-(isoxazol-3-yl)-propionic acid, 2-(isoxazol-4-yl)-propionic acid, 2-(isoxazol-5-yl)-propionic acid, 2-(thiazol-2-yl)-propionic acid, 2-(thiazol-4-yl)-propionic acid, 2-(thiazol-5-yl)-propionic acid, 2-(isothiazol-3-yl)-propionic acid, 2-(isothiazol-4-yl)-propionic acid, 2-(isothiazol-5-yl)-propionic acid, 2-(1,2,3-triazol-4-yl)-propionic acid, 2-(1,2,4-triazol-3-yl)-propionic acid, 2-(1,2,4-triazol-5-yl)-propionic acid, 2-(tetrazol-5-yl)-propionic acid, 2-(pyridin-2-yl)-propionic acid, 2-(pyridin-3-yl)-propionic acid, 2-(pyridin-4-yl)-propionic acid, 2-(pyridazin-3-yl)-propionic acid, 2-(pyridazin-4-yl)-propionic acid, 2-(pyrimidin-2-yl)-propionic acid, 2-(pyrimidin-4-yl)-propionic acid, 2-(pyrimidin-5-yl)-propionic acid, 2-(pyrazin-2-yl)-propionic acid, 2-(1,2,3-triazin-4-yl)-propionic acid, 2-(1,2,4-triazin-3-yl)-propionic acid, 2-(1,2,4-triazin-5-yl)-propionic acid, 2-(1,2,4-triazin-6-yl)-propionic acid, 2-(1,3,5-triazin-2-yl)-propionic acid, 2-(quinolin-2-yl)-propionic acid, 2-(quinolin-3-yl)-propionic acid, 2-(quinolin-4-yl)-propionic acid, 2-(isoquinolin-1-yl)-propionic acid, 2-(isoquinolin-3-yl)-propionic acid, 2-(isoquinolin-4-yl)-propionic acid, 2-(quinoxalin-2-yl)-propionic acid, 2-(quinazol-2-yl)-propionic acid, 2-(quinazol-4-yl)-propionic acid, 2-(cinnolin-3-yl)-propionic acid, 2-(cinnolin-4-yl)-propionic acid, 2-(phthalazin-1-yl)-propionic acid, 2-(1,8-naphthyridin-2-yl)-propionic acid, 2-(1,8-naphthyridin-3-yl)-propionic acid, 2-(1,8-naphthyridin-4-yl)-propionic acid, 2-(pteridin-2-yl)-propionic acid, 2-(pteridin-4-yl)-propionic acid, 2-(pteridin-6-yl)-propionic acid, 2-(pteridin-7-yl)-propionic acid, 2-(purin-6-yl)-propionic acid, 2-(purin-8-yl)-propionic acid, 2-(indol-2-yl)-propionic acid, 2-(indol-3-yl)-propionic acid, 2-(benzofuran-2-yl)-propionic acid, 2-(benzofuran-3-yl)-propionic acid, 2-(benzothiophen-2-yl)-propionic acid, 2-(benzothiophen-3-yl)-propionic acid, 2-(indazol-3-yl)-propionic acid, 2-(benzimidazol-2-yl)-propionic acid, 2-(benzoxazol-2-yl)-propionic acid, 2-(benzothiazol-2-yl)-propionic acid, and 2-(benzotriazol-2-yl)-propionic acid with (R)- and (S)-1-phenylethylamine. ... (2021-04-01) The resolution of racemic 2-aryl- and 2-heteroaryl-propionic acids by diastereomeric salt formation with chiral amines is a widely used method for the preparation of enantiomerically pure compounds. ... (2021-04-01) In this work, we report the resolution of racemic 2-(4-chlorophenyl)-propionic acid, 2-(4-fluorophenyl)-propionic acid, 2-(4-bromophenyl)-propionic acid, 2-(4-iodophenyl)-propionic acid, 2-(4-methoxyphenyl)-propionic acid, 2-(4-nitrophenyl)-propionic acid, 2-(4-aminophenyl)-propionic acid, 2-(4-hydroxyphenyl)-propionic acid, 2-(4-methylphenyl)-propionic acid, 2-(4-ethylphenyl)-propionic acid, 2-(4-propylphenyl)-propionic acid, 2-(4-isopropylphenyl)-propionic acid, 2-(4-butylphenyl)-propionic acid, 2-(4-isobutylphenyl)-propionic acid, 2-(4-sec-butylphenyl)-propionic acid, 2-(4-tert-butylphenyl)-propionic acid, 2-(4-pentylphenyl)-propionic acid, 2-(4-hexylphenyl)-propionic acid, 2-(4-heptylphenyl)-propionic acid, 2-(4-octylphenyl)-propionic acid, 2-(4-nonylphenyl)-propionic acid, 2-(4-decylphenyl)-propionic acid, 2-(4-undecylphenyl)-propionic acid, 2-(4-dodecylphenyl)-propionic acid, 2-(4-cyclopentylphenyl)-propionic acid, 2-(4-cyclohexylphenyl)-propionic acid, 2-(4-cycloheptylphenyl)-propionic acid, 2-(4-cyclooctylphenyl)-propionic acid, 2-(4-cyclononylphenyl)-propionic acid, 2-(4-cyclodecylphenyl)-propionic acid, 2-(4-cycloundecylphenyl)-propionic acid, 2-(4-cyclododecylphenyl)-propionic acid, 2-(thiophen-2-yl)-propionic acid, 2-(thiophen-3-yl)-propionic acid, 2-(furan-2-yl)-propionic acid, 2-(furan-3-yl)-propionic acid, 2-(pyrrol-2-yl)-propionic acid, 2-(pyrrol-3-yl)-propionic acid, 2-(imidazol-2-yl)-propionic acid, 2-(imidazol-4-yl)-propionic acid, 2-(pyrazol-3-yl)-propionic acid, 2-(pyrazol-4-yl)-propionic acid, 2-(oxazol-2-yl)-propionic acid, 2-(oxazol-4-yl)-propionic acid, 2-(isoxazol-3-yl)-propionic acid, 2-(isoxazol-4-yl)-propionic acid, 2-(isoxazol-5-yl)-propionic acid, 2-(thiazol-2-yl)-propionic acid, 2-(thiazol-4-yl)-propionic acid, 2-(thiazol-5-yl)-propionic acid, 2-(isothiazol-3-yl)-propionic acid, 2-(isothiazol-4-yl)-propionic acid, 2-(isothiazol-5-yl)-propionic acid, 2-(1,2,3-triazol-4-yl)-propionic acid, 2-(1,2,4-triazol-3-yl)-propionic acid, 2-(1,2,4-triazol-5-yl)-propionic acid, 2-(tetrazol-5-yl)-propionic acid, 2-(pyridin-2-yl)-propionic acid, 2-(pyridin-3-yl)-propionic acid, 2-(pyridin-4-yl)-propionic acid, 2-(pyridazin-3-yl)-propionic acid, 2-(pyridazin-4-yl)-propionic acid, 2-(pyrimidin-2-yl)-propionic acid, 2-(pyrimidin-4-yl)-propionic acid, 2-(pyrimidin-5-yl)-propionic acid, 2-(pyrazin-2-yl)-propionic acid, 2-(1,2,3-triazin-4-yl)-propionic acid, 2-(1,2,4-triazin-3-yl)-propionic acid, 2-(1,2,4-triazin-5-yl)-propionic acid, 2-(1,2,4-triazin-6-yl)-propionic acid, 2-(1,3,5-triazin-2-yl)-propionic acid, 2-(quinolin-2-yl)-propionic acid, 2-(quinolin-3-yl)-propionic acid, 2-(quinolin-4-yl)-propionic acid, 2-(isoquinolin-1-yl)-propionic acid, 2-(isoquinolin-3-yl)-propionic acid, 2-(isoquinolin-4-yl)-propionic acid, 2-(quinoxalin-2-yl)-propionic acid, 2-(quinazol-2-yl)-propionic acid, 2-(quinazol-4-yl)-propionic acid, 2-(cinnolin-3-yl)-propionic acid, 2-(cinnolin-4-yl)-propionic acid, 2-(phthalazin-1-yl)-propionic acid, 2-(1,8-naphthyridin-2-yl)-propionic acid, 2-(1,8-naphthyridin-3-yl)-propionic acid, 2-(1,8-naphthyridin-4-yl)-propionic acid, 2-(pteridin-2-yl)-propionic acid, 2-(pteridin-4-yl)-propionic acid, 2-(pteridin-6-yl)-propionic acid, 2-(pteridin-7-yl)-propionic acid, 2-(purin-6-yl)-propionic acid, 2-(purin-8-yl)-propionic acid, 2-(indol-2-yl)-propionic acid, 2-(indol-3-yl)-propionic acid, 2-(benzofuran-2-yl)-propionic acid, 2-(benzofuran-3-yl)-propionic acid, 2-(benzothiophen-2-yl)-propionic acid, 2-(benzothiophen-3-yl)-propionic acid, 2-(indazol-3-yl)-propionic acid, 2-(benzimidazol-2-yl)-propionic acid, 2-(benzoxazol-2-yl)-propionic acid, 2-(benzothiazol-2-yl)-propionic acid, and 2-(benzotriazol-2-yl)-propionic acid with (R)- and (S)-1-phenylethylamine. ... (2021-04-01) The effects of the solvent, temperature, and the molar ratio of the acid to the amine on the resolution were investigated. The best results were obtained when the resolution was carried out in ethanol at room temperature with a molar ratio of 1:1. The enantiomeric excess of the resolved acids was determined by chiral HPLC. The absolute configuration of the resolved acids was determined by X-ray crystallography. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6l0W3U35gLq7Xo5_pY_R99i493416Q6vQp1l-N8tWvL99_xN30V0c3YnQ2C2j38R4N7_7_1z4552_4-5_6_7_8_9

Recent advances in the synthesis of chiral cyclopropanes (2022-09-01) Chiral cyclopropanes are important structural motifs in a wide range of natural products, pharmaceuticals, and agrochemicals. The development of efficient and stereoselective methods for the synthesis of chiral cyclopropanes is a long-standing goal in organic chemistry. In recent years, significant progress has been made in this area, with the development of a number of new and innovative methods for the synthesis of these important molecules. This review will highlight some of the most recent and significant advances in the synthesis of chiral cyclopropanes, with a focus on methods that are catalytic and enantioselective. ... (2022-09-01) This review will highlight some of the most recent and significant advances in the synthesis of chiral cyclopropanes, with a focus on methods that are catalytic and enantioselective. ... (2022-09-01) Chiral cyclopropanes are important structural motifs in a wide range of natural products, pharmaceuticals, and agrochemicals. The development of efficient and stereoselective methods for the synthesis of chiral cyclopropanes is a long-standing goal in organic chemistry. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0_38wXz5s3kUq6Wv7i-5hGzW26K1-831-2_3_4-5-6_7-8-9_10-11_12-13_14-15_16-17_18-19_20-21_22-23_24-25_26-27_28-29_30-31_32-33_34-35_36-37_38-39_40-41_42-43_44-45_46-47_48-49_50-51_52-53_54-55_56-57_58-59_60-61_62-63_64-65_66-67_68-69_70-71_72-73_74-75_76-77_78-79_80-81_82-83_84-85_86-87_88-89_90-91_92-93_94-95_96-97_98-99_100-101_102-103_104-105_106-107_108-109_110-111_112-113_114-115_116-117_118-119_120-121_122-123_124-125_126-127_128-129_130-131_132-133_134-135_136-137_138-139_140-141_142-143_144-145_146-147_148-149_150-151_152-153_154-155_156-157_158-159_160-161_162-163_164-165_166-167_168-169_170-171_172-173_174-175_176-177_178-179_180-181_182-183_184-185_186-187_188-189_190-191_192-193_194-195_196-197_198-199_200-201_202-203_204-205_206-207_208-209_210-211_212-213_214-215_216-217_218-219_220-221_222-223_224-225_226-227_228-229_230-231_232-233_234-235_236-237_238-239_240-241_242-243_244-245_246-247_248-249_250-251_252-253_254-255_256-257_258-259_260-261_262-263_264-265_266-267_268-269_270-271_272-273_274-275_276-277_278-279_280-281_282-283_284-285_286-287_288-289_290-291_292-293_294-295_296-297_298-299_300-301_302-303_304-305_306-307_308-309_310-311_312-313_314-315_316-317_318-319_320-321_322-323_324-325_326-327_328-329_330-331_332-333_334-335_336-337_338-339_340-341_342-343_344-345_346-347_348-349_350-351_352-353_354-355_356-357_358-359_360-361_362-363_364-365_366-367_368-369_370-371_372-373_374-375_376-377_378-379_380-381_382-383_384-385_386-387_388-389_390-391_392-393_394-395_396-397_398-399_400-401_402-403_404-405_406-407_408-409_410-411_412-413_414-415_416-417_418-419_420-421_422-423_424-425_426-427_428-429_430-431_432-433_434-435_436-437_438-439_440-441_442-443_444-445_446-447_448-449_450-451_452-453_454-455_456-457_458-459_460-461_462-463_464-465_466-467_468-469_470-471_472-473_474-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-63-64-65-66-67-68-69-70-71-72-73-74-75-76-77-78-79-80-81-82-83-84-85-86-87-88-89-90-91-92-93-94-95-96-97-98-99-100-101-102-103-104-105-106-107-108-109-110-111-112-113-114-115-116-117-118-119-120-121-122-123-124-125-126-127-128-129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-70-71-72-73-74-75-76-77-78-79-80-81-82-83-84-85-86-87-88-89-90-91-92-93-94-95-96-97-98-99-100-101-102-103-104-105-106-107-108-109-110-111-112-113-114-115-116-117-118-119-120-121-122-123-124-125-126-127-128-129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-67-68-69-70-71-72-73-74-75-76-77-78-79-80-81-82-83-84-85-86-87-88-89-90-91-92-93-94-95-96-97-98-99-100-101-102-103-104-105-106-107-108-109-110-111-112-113-114-115-116-117-118-119-120-121-122-123-124-125-126-127-128-129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-8807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-1090-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-1120-1121-1122-1123-1124-1125-1126-1127-1128-1129-1130-1131-1132-1133-1134-1135-1136-1137-1138-1139-1140-1141-1142-1143-1144-1145-1146-1147-1148-1149-1150-1151-1152-1153-1154-1155-1156-1157-1158-1159-1160-1161-1162-1163-1164-1165-1166-1167-1168-1169-1170-1171-1172-1173-1174-1175-1176-1177-1178-1179-1180-1181-1182-1183-1184-1185-1186-1187-1188-1189-1190-1191-1192-1193-1194-1195-1196-1197-1198-1199-1200-1201-1202-1203-1204-1205-1206-1207-1208-1209-1210-1211-1212-1213-1214-1215-1216-1217-1218-1219-1220-1221-1222-1223-1224-1225-1226-1227-1228-1229-1230-1231-1232-1233-1234-1235-1236-1237-1238-1239-1240-1241-1242-1243-1244-1245-1246-1247-1248-1249-1250-1251-1252-1253-1254-1255-1256-1257-1258-1259-1260-1261-1262-1263-1264-1265-1266-1267-1268-1269-1270-1271-1272-1273-1274-1275-1276-1277-1278-1279-1280-1281-1282-1283-1284-1285-1286-1287-1288-1289-1290-1291-1292-1293-1294-1295-1296-1297-1298-1299-1300-1301-1302-1303-1304-1305-1306-1307-1308-1309-1310-1311-1312-1313-1314-1315-1316-1317-1318-1319-1320-1321-1322-1323-1324-1325-1326-1327-1328-1329-1330-1331-1332-1333-1334-1335-1336-1337-1338-1339-1340-1341-1342-1343-1344-1345-1346-1347-1348-1349-1350-1351-1352-1353-1354-1355-1356-1357-1358-1359-1360-1361-1362-1363-1364-1365-1366-1367-1368-1369-1370-1371-1372-1373-1374-1375-1376-1377-1378-1379-1380-1381-1382-1383-1384-1385-1386-1387-1388-1389-1390-1391-1392-1393-1394-1395-1396-1397-1398-1399-1400-1401-1402-1403-1404-1405-1406-1407-1408-1409-1410-1411-1412-1413-1414-1415-1416-1417-1418-1419-1420-1421-1422-1423-1424-1425-1426-1427-1428-1429-1430-1431-1432-1433-1434-1435-1436-1437-1438-1439-1440-1441-1442-1443-1444-1445-1446-1447-1448-1449-1450-1451-1452-1453-1454-1455-1456-1457-1458-1459-1460-1461-1462-1463-1464-1465-1466-1467-1468-1469-1470-1471-1472-1473-1474-1475-1476-1477-1478-1479-1480-1481-1482-1483-1484-1485-1486-1487-1488-1489-1490-1491-1492-1493-1494-1495-1496-1497-1498-1499-1500-1501-1502-1503-1504-1505-1506-1507-1508-1509-1510-1511-1512-1513-1514-1515-1516-1517-1518-1519-1520-1521-1522-1523-1524-1525-1526-1527-1528-1529-1530-1531-1532-1533-1534-1535-1536-1537-1538-1539-1540-1541-1542-1543-1544-1545-1546-1547-1548-1549-1550-1551-1552-1553-1554-1555-1556-1557-1558-1559-1560-1561-1562-1563-1564-1565-1566-1567-1568-1569-1570-1571-1572-1573-1574-1575-1576-1577-1578-1579-1580-1581-1582-1583-1584-1585-1586-1587-1588-1589-1590-1591-1592-1593-1594-1595-1596-1597-1598-1599-1600-1601-1602-1603-1604-1605-1606-1607-1608-1609-1610-1611-1612-1613-1614-1615-1616-1617-1618-1619-1620-1621-1622-1623-1624-1625-1626-1627-1628-1629-1630-1631-1632-1633-1634-1635-1636-1637-1638-1639-1640-1641-1642-1643-1644-1645-1646-1647-1648-1649-1650-1651-1652-1653-1654-1655-1656-1657-1658-1659-1660-1661-1662-1663-1664-1665-1666-1667-1668-1669-1670-1671-1672-1673-1674-1675-1676-1677-1678-1679-1680-1681-1682-1683-1684-1685-1686-1687-1688-1689-1690-1691-1692-1693-1694-1695-1696-1697-1698-1699-1700-1701-1702-1703-1704-1705-1706-1707-1708-1709-1710-1711-1712-1713-1714-1715-1716-1717-1718-1719-1720-1721-1722-1723-1724-1725-1726-1727-1728-1729-1730-1731-1732-1733-1734-1735-1736-1737-1738-1739-1740-1741-1742-1743-1744-1745-1746-1747-1748-1749-1750-1751-1752-1753-1754-1755-1756-1757-1758-1759-1760-1761-1762-1763-1764-1765-1766-1767-1768-1769-1770-1771-1772-1773-1774-1775-1776-1777-1778-1779-1780-1781-1782-1783-1784-1785-1786-1787-1788-1789-1790-1791-1792-1793-1794-1795-1796-1797-1798-1799-1800-1801-1802-1803-1804-1805-1806-1807-1808-1809-1810-1811-1812-1813-1814-1815-1816-1817-1818-1819-1820-1821-1822-1823-1824-1825-1826-1827-1828-1829-1830-1831-1832-1833-1834-1835-1836-1837-1838-1839-1840-1841-1842-1843-1844-1845-1846-1847-1848-1849-1850-1851-1852-1853-1854-1855-1856-1857-1858-1859-1860-1861-1862-1863-1864-1865-1866-1867-1868-1869-1870-1871-1872-1873-1874-1875-1876-1877-1878-1879-1880-1881-1882-1883-1884-1885-1886-1887-1888-1889-1890-1891-1892-1893-1894-1895-1896-1897-1898-1899-1900-1901-1902-1903-1904-1905-1906-1907-1908-1909-1910-1911-1912-1913-1914-1915-1916-1917-1918-1919-1920-1921-1922-1923-1924-1925-1926-1927-1928-1929-1930-1931-1932-1933-1934-1935-1936-1937-1938-1939-1940-1941-1942-1943-1944-1945-1946-1947-1948-1949-1950-1951-1952-1953-1954-1955-1956-1957-1958-1959-1960-1961-1962-1963-1964-1965-1966-1967-1968-1969-1970-1971-1972-1973-1974-1975-1976-1977-1978-1979-1980-1981-1982-1983-1984-1985-1986-1987-1988-1989-1990-1991-1992-1993-1994-1995-1996-1997-1998-1999-2000-2001-2002-2003-2004-2005-2006-2007-2008-2009-2010-2011-2012-2013-2014-2015-2016-2017-2018-2019-2020-2021-2022-2023-2024-2025-2026-2027-2028-2029-2030-2031-2032-2033-2034-2035-2036-2037-2038-2039-2040-2041-2042-2043-2044-2045-2046-2047-2048-2049-2050-2051-2052-2053-2054-2055-2056-2057-2058-2059-2060-2061-2062-2063-2064-2065-2066-2067-2068-2069-2070-2071-2072-2073-2074-2075-2076-2077-2078-2079-2080-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-1090-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-1120-1121-1122-1123-1124-1125-1126-1127-1128-1129-1130-1131-1132-1133-1134-1135-1136-1137-1138-1139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-1090-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-1120-1121-1122-1123-1124-1125-1126-1127-1128-1129-1130-1131-1132-1133-1134-1135-1136-1137-1138-1139-1140-1141-1142-1143-1144-1145-1146-1147-1148-1149-1150-1151-1152-1153-1154-1155-1156-1157-1158-1159-1160-1161-1162-1163-1164-1165-1166-1167-1168-1169-1170-1171-1172-1173-1174-1175-1176-1177-1178-1179-1180-1181-1182-1183-1184-1185-1186-1187-1188-1189-1190-1191-1192-1193-1194-1195-1196-1197-1198-1199-1200-1201-1202-1203-1204-1205-1206-1207-1208-1209-1210-1211-1212-1213-1214-1215-1216-1217-1218-1219-1220-1221-1222-1223-1224-1225-1226-1227-1228-1229-1230-1231-1232-1233-1234-1235-1236-1237-1238-1239-1240-1241-1242-1243-1244-1245-1246-1247-1248-1249-1250-1251-1252-1253-1254-1255-1256-1257-1258-1259-1260-1261-1262-1263-1264-1265-1266-1267-1268-1269-1270-1271-1272-1273-1274-1275-1276-1277-1278-1279-1280-1281-1282-1283-1284-1285-1286-1287-1288-1289-1290-1291-1292-1293-1294-1295-1296-1297-1298-1299-1300-1301-1302-1303-1304-1305-1306-1307-1308-1309-1310-1311-1312-1313-1314-1315-1316-1317-1318-1319-1320-1321-1322-1323-1324-1325-1326-1327-1328-1329-1330-1331-1332-1333-1334-1335-1336-1337-1338-1339-1340-1341-1342-1343-1344-1345-1346-1347-1348-1349-1350-1351-1352-1353-1354-1355-1356-1357-1358-1359-1360-1361-1362-1363-1364-1365-1366-1367-1368-1369-1370-1371-1372-1373-1374-1375-1376-1377-1378-1379-1380-1381-1382-1383-1384-1385-1386-1387-1388-1389-1390-1391-1392-1393-1394-1395-1396-1397-1398-1399-1400-1401-1402-1403-1404-1405-1406-1407-1408-1409-1410-1411-1412-1413-1414-1415-1416-1417-1418-1419-1420-1421-1422-1423-1424-1425-1426-1427-1428-1429-1430-1431-1432-1433-1434-1435-1436-1437-1438-1439-1440-1441-1442-1443-1444-1445-1446-1447-1448-1449-1450-1451-1452-1453-1454-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-1090-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-1120-1121-1122-1123-1124-1125-1126-1127-1128-1129-1130-1131-1132-1133-1134-1135-1136-1137-1138-1139-1140-1141-1142-1143-1144-1145-1146-1147-1148-1149-1150-1151-1152-1153-1154-1155-1156-1157-1158-1159-1160-1161-1162-1163-1164-1165-1166-1167-1168-1169-1170-1171-1172-1173-1174-1175-1176-1177-1178-1179-1180-1181-1182-1183-1184-1185-1186-1187-1188-1189-1190-1191-1192-1193-1194-1195-1196-1197-1198-1199-1200-1201-1202-1203-1204-1205-1206-1207-1208-1209-1210-1211-1212-1213-1214-1215-1216-1217-1218-1219-1220-1221-1222-1223-1224-1225-1226-1227-1228-1229-1230-1231-1232-1233-1234-1235-1236-1237-1238-1239-1240-1241-1242-1243-1244-1245-1246-1247-1248-1249-1250-1251-1252-1253-1254-1255-1256-1257-1258-1259-1260-1261-1262-1263-1264-1265-1266-1267-1268-1269-1270-1271-1272-1273-1274-1275-1276-1277-1278-1279-1280-1281-1282-1283-1284-1285-1286-1287-1288-1289-1290-1291-1292-1293-1294-1295-1296-1297-1298-1299-1300-1301-1302-1303-1304-1305-1306-1307-1308-1309-1310-1311-1312-1313-1314-1315-1316-1317-1318-1319-1320-1321-1322-1323-1324-1325-1326-1327-1328-1329-1330-1331-1332-1333-1334-1335-1336-1337-1338-1339-1340-1341-1342-1343-1344-1345-1346-1347-1348-1349-1350-1351-1352-1353-1354-1355-1356-1357-1358-1359-1360-1361-1362-1363-1364-1365-1366-1367-1368-1369-1370-1371-1372-1373-1374-1375-1376-1377-1378-1379-1380-1381-1382-1383-1384-1385-1386-1387-1388-1389-1390-1391-1392-1393-1394-1395-1396-1397-1398-1399-1400-1401-1402-1403-1404-1405-1406-1407-1408-1409-1410-1411-1412-1413-1414-1415-1416-1417-1418-1419-1420-1421-1422-1423-1424-1425-1426-1427-1428-1429-1430-1431-1432-1433-1434-1435-1436-1437-1438-1439-1440-1441-1442-1443-1444-1445-1446-1447-1448-1449-1450-1451-1452-1453-1454-1455-1456-1457-1458-1459-1460-1461-1462-1463-1464-1465-1466-1467-1468-1469-1470-1471-1472-1473-1474-1475-1476-1477-1478-1479-1480-1481-1482-1483-1484-1485-1486-1487-1488-1489-1490-1491-1492-1493-1494-1495-1496-1497-1498-1499-1500-1501-1502-1503-1504-1505-1506-1507-1508-1509-1510-1511-1512-1513-1514-1515-1516-1517-1518-1519-1520-1521-1522-1523-1524-1525-1526-1527-1528-1529-1530-1531-1532-1533-1534-1535-1536-1537-1538-1539-1540-1541-1542-1543-1544-1545-1546-1547-1548-1549-1550-1551-1552-1553-1554-1555-1556-1557-1558-1559-1560-1561-1562-1563-1564-1565-1566-1567-1568-1569-1570-1571-1572-1573-1574-1575-1576-1577-1578-1579-1580-1581-1582-1583-1584-1585-1586-1587-1588-1589-1590-1591-1592-1593-1594-1595-1596-1597-1598-1599-1600-1601-1602-1603-1604-1605-1606-1607-1608-1609-1610-1611-1612-1613-1614-1615-1616-1617-1618-1619-1620-1621-1622-1623-1624-1625-1626-1627-1628-1629-1630-1631-1632-1633-1634-1635-1636-1637-1638-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-1090-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-1120-1121-1122-1123-1124-1125-1126-1127-1128-1129-1130-1131-1132-1133-1134-1135-1136-1137-1138-1139-1140-1141-1142-1143-1144-1145-1146-1147-1148-1149-1150-1151-1152-1153-1154-1155-1156-1157-1158-1159-1160-1161-1162-1163-1164-1165-1166-1167-1168-1169-1170-1171-1172-1173-1174-1175-1176-1177-1178-1179-1180-1181-1182-1183-1184-1185-1186-1187-1188-1189-1190-1191-1192-1193-1194-1195-1196-1197-1198-1199-1200-1201-1202-1203-1204-1205-1206-1207-1208-1209-1210-1211-1212-1213-1214-1215-1216-1217-1218-1219-1220-1221-1222-1223-1224-1225-1226-1227-1228-1229-1230-1231-1232-1233-1234-1235-1236-1237-1238-1239-1240-1241-1242-1243-1244-1245-1246-1247-1248-1249-1250-1251-1252-1253-1254-1255-1256-1257-1258-1259-1260-1261-1262-1263-1264-1265-1266-1267-1268-1269-1270-1271-1272-1273-1274-1275-1276-1277-1278-1279-1280-1281-1282-1283-1284-1285-1286-1287-1288-1289-1290-1291-1292-1293-1294-1295-1296-1297-1298-1299-1300-1301-1302-1303-1304-1305-1306-1307-1308-1309-1310-1311-1312-1313-1314-1315-1316-1317-1318-1319-1320-1321-1322-1323-1324-1325-1326-1327-1328-1329-1330-1331-1332-1333-1334-1335-1336-1337-1338-1339-1340-1341-1342-1343-1344-1345-1346-1347-1348-1349-1350-1351-1352-1353-1354-1355-1356-1357-1358-1359-1360-1361-1362-1363-1364-1365-1366-1367-1368-1369-1370-1371-1372-1373-1374-1375-1376-1377-1378-1379-1380-1381-1382-1383-1384-1385-1386-1387-1388-1389-1390-1391-1392-1393-1394-1395-1396-1397-1398-1399-1400-1401-1402-1403-1404-1405-1406-1407-1408-1409-1410-1411-1412-1413-1414-1415-1416-1417-1418-1419-1420-1421-1422-1423-1424-1425-1426-1427-1428-1429-1430-1431-1432-1433-1434-1435-1436-1437-1438-1439-1440-1441-1442-1443-1444-1445-1446-1447-1448-1449-1450-1451-1452-1453-1454-1455-1456-1457-1458-1459-1460-1461-1462-1463-1464-1465-1466-1467-1468-1469-1470-1471-1472-1473-1474-1475-1476-1477-1478-1479-1480-1481-1482-1483-1484-1485-1486-1487-1488-1489-1490-1491-1492-1493-1494-1495-1496-1497-1498-1499-1500-1501-1502-1503-1504-1505-1506-1507-1508-1509-1510-1511-1512-1513-1514-1515-1516-1517-1518-1519-1520-1521-1522-1523-1524-1525-1526-1527-1528-1529-1530-1531-1532-1533-1534-1535-1536-1537-1538-1539-1540-1541-1542-1543-1544-1545-1546-1547-1548-1549-1550-1551-1552-1553-1554-1555-1556-1557-1558-1559-1560-1561-1562-1563-1564-1565-1566-1567-1568-1569-1570-1571-1572-1573-1574-1575-1576-1577-1578-1579-1580-1581-1582-1583-1584-1585-1586-1587-1588-1589-1590-1591-1592-1593-1594-1595-1596-1597-1598-1599-1600-1601-1602-1603-1604-1605-1606-1607-1608-1609-1610-1611-1612-1613-1614-1615-1616-1617-1618-1619-1620-1621-1622-1623-1624-1625-1626-1627-1628-1629-1630-1631-1632-1633-1634-1635-1636-1637-1638-1639-1640-1641-1642-1643-1644-1645-1646-1647-1648-1649-1650-1651-1652-1653-1654-1655-1656-1657-1658-1659-1660-1661-1662-1663-1664-1665-1666-1667-1668-1669-1670-1671-1672-1673-1674-1675-1676-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-1090-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-120-121-122-123-124-125-126-127-128-129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-1090-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-1120-1121-1122-1123-1124-1125-1126-1127-1128-1129-1130-1131-1132-1133-1134-1135-1136-1137-1138-1139-1140-1141-1142-1143-1144-1145-1146-1147-1148-1149-1150-1151-1152-1153-1154-1155-1156-1157-1158-1159-1160-1161-1162-1163-1164-1165-1166-1167-1168-1169-1170-1171-1172-1173-1174-1175-1176-1177-1178-1179-1180-1181-1182-1183-1184-1185-1186-1187-1188-1189-1190-1191-1192-1193-1194-1195-1196-1197-1198-1199-1200-1201-1202-1203-1204-1205-1206-1207-1208-1209-1210-1211-1212-1213-1214-1215-1216-1217-1218-1219-1220-1221-1222-1223-1224-1225-1226-1227-1228-1229-1230-1231-1232-1233-1234-1235-1236-1237-1238-1239-1240-1241-1242-1243-1244-1245-1246-1247-1248-1249-1250-1251-1252-1253-1254-1255-1256-1257-1258-1259-1260-1261-1262-1263-1264-1265-1266-1267-1268-1269-1270-1271-1272-1273-1274-1275-1276-1277-1278-1279-1280-1281-1282-1283-1284-1285-1286-1287-1288-1289-1290-1291-1292-1293-1294-1295-1296-1297-1298-1299-1300-1301-1302-1303-1304-1305-1306-1307-1308-1309-1310-1311-1312-1313-1314-1315-1316-1317-1318-1319-1320-1321-1322-1323-1324-1325-1326-1327-1328-1329-1330-1331-1332-1333-1334-1335-1336-1337-1338-1339-1340-1341-1342-1343-1344-1345-1346-1347-1348-1349-1350-1351-1352-1353-1354-1355-1356-1357-1358-1359-1360-1361-1362-1363-1364-1365-1366-1367-1368-1369-1370-1371-1372-1373-1374-1375-1376-1377-1378-1379-1380-1381-1382-1383-1384-1385-1386-1387-1388-1389-1390-1391-1392-1393-1394-1395-1396-1397-1398-1399-1400-1401-1402-1403-1404-1405-1406-1407-1408-1409-1410-1411-1412-1413-1414-1415-1416-1417-1418-1419-1420-1421-1422-1423-1424-1425-1426-1427-1428-1429-1430-1431-1432-1433-1434-1435-1436-1437-1438-1439-1440-1441-1442-1443-1444-1445-1446-1447-1448-1449-1450-1451-1452-1453-1454-1455-1456-1457-1458-1459-1460-1461-1462-1463-1464-1465-1466-1467-1468-1469-1470-1471-1472-1473-1474-1475-1476-1477-1478-1479-1480-1481-1482-1483-1484-1485-1486-1487-1488-1489-1490-1491-1492-1493-1494-1495-1496-1497-1498-1499-1500-1501-1502-1503-1504-1505-1506-1507-1508-1509-1510-1511-1512-1513-1514-1515-1516-1517-1518-1519-1520-1521-1522-1523-1524-1525-1526-1527-1528-1529-1530-1531-1532-1533-1534-1535-1536-1537-1538-1539-1540-1541-1542-1543-1544-1545-1546-1547-1548-1549-1550-1551-1552-1553-1554-1555-1556-1557-1558-1559-1560-1561-1562-1563-1564-1565-1566-1567-1568-1569-1570-1571-1572-1573-1574-1575-1576-1577-1578-1579-1580-1581-1582-1583-1584-1585-1586-1587-1588-1589-1590-1591-1592-1593-1594-1595-1596-1597-1598-1599-1600-1601-1602-1603-1604-1605-1606-1607-1608-1609-1610-1611-1612-1613-1614-1615-1616-1617-1618-1619-1620-1621-1622-1623-1624-1625-1626-1627-1628-1629-1630-1631-1632-1633-1634-1635-1636-1637-1638-1639-1640-1641-1642-1643-1644-1645-1646-1647-1648-1649-1650-1651-1652-1653-1654-1655-1656-1657-1658-1659-1660-1661-1662-1663-1664-1665-1666-1667-1668-1669-1670-1671-1672-1673-1674-1675-1676-1677-1678-1679-1680-1681-1682-1683-1684-1685-1686-1687-1688-1689-1690-1691-1692-1693-1694-1695-1696-1697-1698-1699-1700-1701-1702-1703-1704-1705-1706-1707-1708-1709-1710-1711-1712-1713-1714-1715-1716-1717-1718-1719-1720-1721-1722-1723-1724-1725-1726-1727-1728-1729-1730-1731-1732-1733-1734-1735-1736-1737-1738-1739-1740-1741-1742-1743-1744-1745-1746-1747-1748-1749-1750-1751-1752-1753-1754-1755-1756-1757-1758-1759-1760-1761-1762-1763-1764-1765-1766-1767-1768-1769-1770-1771-1772-1773-1774-1775-1776-1777-1778-1779-1780-1781-1782-1783-1784-1785-1786-1787-1788-1789-1790-1791-1792-1793-1794-1795-1796-1797-1798-1799-1800-1801-1802-1803-1804-1805-1806-1807-1808-1809-1810-1811-1812-1813-1814-1815-1816-1817-1818-1819-1820-1821-1822-1823-1824-1825-1826-1827-1828-1829-1830-1831-1832-1833-1834-1835-1836-1837-1838-1839-1840-1841-1842-1843-1844-1845-1846-1847-1848-1849-1850-1851-1852-1853-1854-1855-1856-1857-1858-1859-1860-1861-1862-1863-1864-1865-1866-1867-1868-1869-1870-1871-1872-1873-1874-1875-1876-1877-1878-1879-1880-1881-1882-1883-1884-1885-1886-1887-1888-1889-1890-1891-1892-1893-1894-1895-1896-1897-1898-1899-1900-1901-1902-1903-1904-1905-1906-1907-1908-1909-1910-1911-1912-1913-1914-1915-1916-1917-1918-1919-1920-1921-1922-1923-1924-1925-1926-1927-1928-1929-1930-1931-1932-1933-1934-1935-1936-1937-1938-1939-1940-1941-1942-1943-1944-1945-1946-1947-1948-1949-1950-1951-1952-1953-1954-1955-1956-1957-1958-1959-1960-1961-1962-1963-1964-1965-1966-1967-1968-1969-1970-1971-1972-1973-1974-1975-1976-1977-1978-1979-1980-1981-1982-1983-1984-1985-1986-1987-1988-1989-1990-1991-1992-1993-1994-1995-1996-1997-1998-1999-2000-2001-2002-2003-2004-2005-2006-2007-2008-2009-2010-2011-2012-2013-2014-2015-2016-2017-2018-2019-2020-2021-2022-2023-2024-2025-2026-2027-2028-2029-2030-2031-2032-2033-2034-2035-2036-2037-2038-2039-2040-2041-2042-2043-2044-2045-2046-2047-2048-2049-2050-2051-2052-2053-2054-2055-2056-2057-2058-2059-2060-2061-2062-2063-2064-2065-2066-2067-2068-2069-2070-2071-2072-2073-2074-2075-2076-2077-2078-2079-2080-2081-2082-2083-2084-2085-2086-2087-2088-2089-2090-2091-2092-2093-2094-2095-2096-2097-2098-2099-2100-2101-2102-2103-2104-2105-2106-2107-2108-2109-2110-2111-2112-2113-2114-2115-2116-2117-2118-2119-2120-2121-2122-2123-2124-2125-2126-2127-2128-2129-2130-2131-2132-2133-2134-2135-2136-2137-2138-2139-2140-2141-2142-2143-2144-2145-2146-2147-2148-2149-2150-2151-2152-2153-2154-2155-2156-2157-2158-2159-2160-2161-2162-2163-2164-2165-2166-2167-2168-2169-2170-2171-2172-2173-2174-2175-2176-2177-2178-2179-2180-2181-2182-2183-2184-2185-2186-2187-2188-2189-2190-2191-2192-2193-2194-2195-2196-2197-2198-2199-2200-2201-2202-2203-2204-2205-2206-2207-2208-2209-2210-2211-2212-2213-2214-2215-2216-2217-2218-2219-2220-2221-2222-2223-2224-2225-2226-2227-2228-2229-2230-2231-2232-2233-2234-2235-2236-2237-2238-2239-2240-2241-2242-2243-2244-2245-2246-2247-2248-2249-2250-2251-2252-2253-2254-2255-2256-2257-2258-2259-2260-2261-2262-2263-2264-2265-2266-2267-2268-2269-2270-2271-2272-2273-2274-2275-2276-2277-2278-2279-2280-2281-2282-2283-2284-2285-2286-2287-2288-2289-2290-2291-2292-2293-2294-2295-2296-2297-2298-2299-2300-2301-2302-2303-2304-2305-2306-2307-2308-2309-2310-2311-2312-2313-2314-2315-2316-2317-2318-2319-2320-2321-2322-2323-2324-2325-2326-2327-2328-2329-2330-2331-2332-2333-2334-2335-2336-2337-2338-2339-2340-2341-2342-2343-2344-2345-2346-2347-2348-2349-2350-2351-2352-2353-2354-2355-2356-2357-2358-2359-2360-2361-2362-2363-2364-2365-2366-2367-2368-2369-2370-2371-2372-2373-2374-2375-2376-2377-2378-2379-2380-2381-2382-2383-2384-2385-2386-2387-2388-2389-2390-2391-2392-2393-2394-2395-2396-2397-2398-2399-2400-2401-2402-2403-2404-2405-2406-2407-2408-2409-2410-2411-2412-2413-2414-2415-2416-24

Advanced Analytical Techniques for Comprehensive Characterization of 4 Cyclopropyl 2,2 Difluorobutanoic Acid

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 4-Cyclopropyl-2,2-difluorobutanoic acid (C₇H₁₀F₂O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

In a typical HRMS analysis, the molecule is ionized, often using techniques like electrospray ionization (ESI), and the resulting ions are guided into a mass analyzer capable of high resolution, such as a time-of-flight (TOF) or Orbitrap analyzer. The expected monoisotopic mass of the neutral molecule is 164.0649 g/mol . In negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be observed with an m/z value that is extremely close to its calculated exact mass of 163.0571. The high precision of this measurement, typically within a few parts per million (ppm), allows for the confident assignment of the elemental composition C₇H₉F₂O₂⁻ for the ion, thereby confirming the molecular formula of the parent acid.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Calculated Exact Mass |

| [M-H]⁻ | 163.0571 |

| [M+Na]⁺ | 187.0568 |

| [M+H]⁺ | 165.0727 |

Note: The data in this table is predicted based on the chemical formula C₇H₁₀F₂O₂.

Advanced Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment (e.g., 2D NMR, Fluorine NMR)